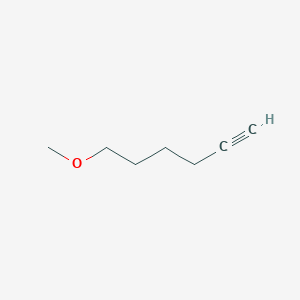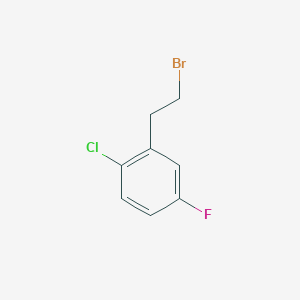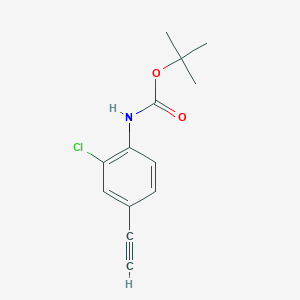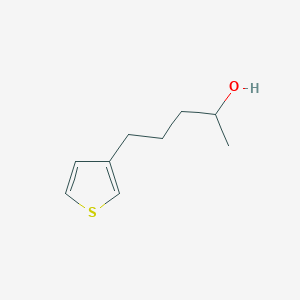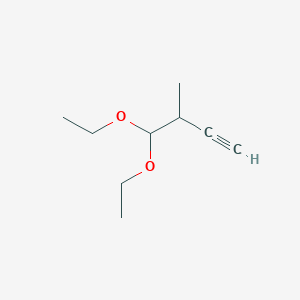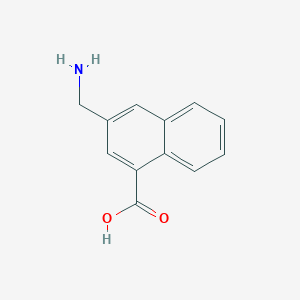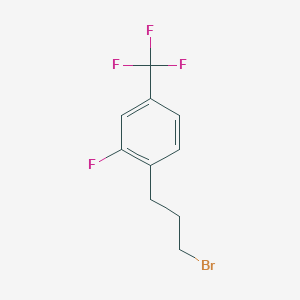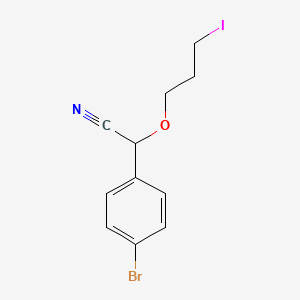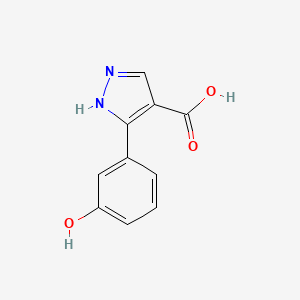
5-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a hydroxyphenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time can be optimized to increase yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Major Products Formed:
Oxidation: Formation of 5-(3-carboxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-(3-hydroxyphenyl)-1H-pyrazole-4-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has been studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound can be utilized in the development of new materials and chemicals with specific properties.
作用機序
The mechanism by which 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. The carboxylic acid group can participate in enzyme inhibition or activation, affecting metabolic pathways.
類似化合物との比較
5-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-(2-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
5-(3-Hydroxyphenyl)-5-phenylhydantoin
5-(3-Hydroxyphenyl)pentanoic acid
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
5-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)9-8(10(14)15)5-11-12-9/h1-5,13H,(H,11,12)(H,14,15) |
InChIキー |
YBUAPMNNSLFJPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=C(C=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

